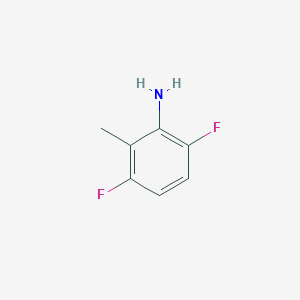

3,6-Difluoro-2-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

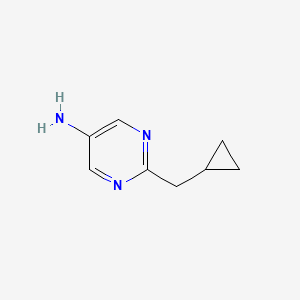

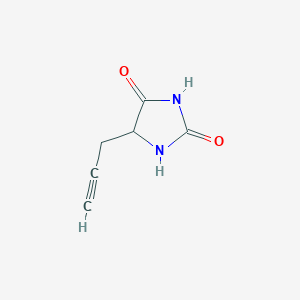

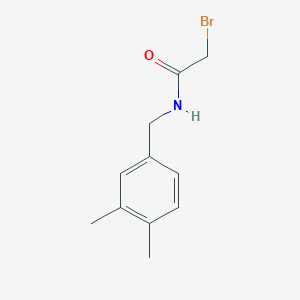

Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. In the case of “3,6-Difluoro-2-methylaniline”, it would be an aniline with fluorine atoms at the 3rd and 6th positions and a methyl group at the 2nd position on the phenyl ring .

Molecular Structure Analysis

The molecular structure of “3,6-Difluoro-2-methylaniline” would consist of a phenyl ring with fluorine atoms at the 3rd and 6th positions and a methyl group at the 2nd position. The presence of these substituents would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As an aniline derivative, “3,6-Difluoro-2-methylaniline” would likely undergo reactions similar to those of other anilines, such as acylation, alkylation, and diazotization .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Difluoro-2-methylaniline” would be influenced by the presence of the fluorine and methyl groups. For instance, the electronegativity of the fluorine atoms would likely affect the compound’s reactivity .Applications De Recherche Scientifique

Spectroscopic Analysis and Molecular Structure

- Fourier Transform Infrared and Raman Spectroscopy : Studies involving similar compounds, such as 2-chloro-4-methylaniline and 2-chloro-6-methylaniline, have utilized Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy for vibrational analysis and structure determination. These techniques could potentially be applied to 3,6-Difluoro-2-methylaniline for similar purposes (Arjunan & Mohan, 2009).

Chemical Synthesis and Modifications

- Nucleobase-Specific Hybridization Probes : Analogous compounds like 3-fluoro-6-methylaniline nucleosides have been synthesized and studied for their ability to form mercury-mediated base pairs, hinting at potential applications of 3,6-Difluoro-2-methylaniline in nucleotide chemistry (Aro-Heinilä, Lönnberg, & Virta, 2019).

Environmental Toxicology and Biomarker Identification

- Metabonomic Toxicity Assessment : Research on similar fluorinated anilines, like 4-fluoroaniline and 3,5-difluoroaniline, has been conducted using high-resolution 1H NMR spectroscopy to identify potential biomarkers of xenobiotic toxicity, which could be relevant for studying the environmental impact of 3,6-Difluoro-2-methylaniline (Bundy et al., 2002).

Synthetic Applications

- Synthesis of Fluorinated Compounds : The synthesis of new fluorinated dihydropyridines and pyridines using electrophilic fluorination techniques, as explored in related studies, can be a potential synthetic application for 3,6-Difluoro-2-methylaniline (Pikun et al., 2020).

Regiocontrol in Chemical Reactions

- Influence of Fluorine in Synthesis : The role of fluorine atoms in directing regiocontrol during chemical reactions, as demonstrated in the synthesis of certain fluorinated aniline derivatives, suggests a possible area of investigation for 3,6-Difluoro-2-methylaniline (Thornton & Jarman, 1990).

Molecular and Spectroscopic Investigations

- Vibrational Spectra and Molecular Structure Studies : Investigations into the vibrational spectra and molecular structures of similar compounds like 2-chloro-5-methylaniline provide a framework that could be applied to 3,6-Difluoro-2-methylaniline for detailed structural analysis (Karabacak, Karagöz, & Kurt, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3,6-difluoro-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDITWCBKTOPBBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)

![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)